4-Bromo-N-ethyl-N-methylaniline
Description
4-Bromo-N-ethyl-N-methylaniline (CAS: 67274-54-8) is a brominated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.11 g/mol. It features a para-brominated benzene ring substituted with both ethyl (–CH₂CH₃) and methyl (–CH₃) groups on the nitrogen atom. This compound is synthesized via reductive N-alkylation of primary amines using carboxylic acids and borazane, yielding a yellow oil with high purity (89% yield) . Key spectroscopic data include:
Properties
CAS No. |
67274-54-8 |
|---|---|
Molecular Formula |
C9H12BrN |
Molecular Weight |
214.10 g/mol |
IUPAC Name |
4-bromo-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H12BrN/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
DBMDDFTYMKZYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : Ethyl-methyl groups in the target compound increase steric hindrance and lipophilicity compared to methyl or phenyl substituents .
- Halogenation : Bromine at the para position is common, but 4-Bromo-2-chloroaniline introduces ortho-Cl, altering electronic properties and intermolecular interactions (N–H⋯Br bonds) .
- Schiff Bases : The trimethoxybenzylidene group in Schiff base derivatives introduces hydrogen-bonding capabilities absent in alkyl-substituted anilines .
Physicochemical Properties
*Estimated based on substituent contributions.
Preparation Methods
Reaction Overview
The Ullmann coupling reaction is a copper-catalyzed process that facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. For 4-bromo-N-ethyl-N-methylaniline, this method employs 4-bromoiodobenzene and N-ethyl-N-methylamine in the presence of a copper(I) bromide catalyst and tripotassium phosphate as a base.
Experimental Protocol
-
Reactants :
-
4-Bromoiodobenzene (2 g, 6.7 mmol)
-
N-Ethyl-N-methylamine (3 mL, excess)
-
Tripotassium phosphate (3 g, 14.1 mmol)
-
Copper(I) bromide (203 mg, 1.4 mmol)
-
-
Solvent : Dimethylformamide (20 mL)
-
Conditions : 70°C for 48 hours under inert atmosphere.
-
Workup : Filtration, ethyl acetate extraction, drying (Na₂SO₄), and column chromatography (ethyl acetate/hexane).
-
Yield : 69% (1.04 g).
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Cu(I), followed by amine coordination and reductive elimination to form the C–N bond. The base neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.
Advantages and Limitations
-
Advantages : High regioselectivity for para-substitution; compatible with diverse amines.
-
Limitations : Prolonged reaction time (48 hours); requires stoichiometric copper catalyst.
Direct Alkylation of 4-Bromoaniline
Two-Step Alkylation Strategy
This method involves sequential alkylation of 4-bromoaniline using methyl and ethyl halides. A zeolite catalyst (0.72KNaX-BS) enables selective N-alkylation under mild conditions.
Methylation Step
-
Reactants :
-
4-Bromoaniline (10 g, 58 mmol)
-
Dimethyl carbonate (400 mmol)
-
-
Catalyst : 0.72KNaX-BS zeolite (5–10 wt%)
-
Conditions : 150°C for 1 hour in a sealed reactor.
-
Intermediate : N-Methyl-4-bromoaniline (85% yield).
Ethylation Step
Critical Analysis
-
Selectivity : Zeolite catalysts minimize over-alkylation and C-alkylation side reactions.
-
Challenges : Diethyl sulfate’s toxicity necessitates careful handling.
Bromination of N-Ethyl-N-methylaniline
Electrophilic Aromatic Substitution
Bromine can be introduced regioselectively into the para position of pre-synthesized N-ethyl-N-methylaniline using N-bromosaccharin (NBSac) and Amberlyst-15.
Procedure
Regioselectivity and Efficiency
The electron-donating –N(Et)Me group activates the aromatic ring, directing bromine to the para position. Amberlyst-15 enhances reaction rates by stabilizing intermediates through acid catalysis.
Reductive Amination of 4-Bromobenzaldehyde
Synthetic Pathway
Although not directly cited in the provided sources, reductive amination is a plausible alternative:
-
Condensation of 4-bromobenzaldehyde with ethylmethylamine.
-
Reduction of the imine intermediate using NaBH₄ or H₂/Pd-C.
Hypothetical Protocol
-
Reactants :
-
4-Bromobenzaldehyde (1 mmol)
-
Ethylmethylamine (1.2 mmol)
-
-
Reducing Agent : Sodium cyanoborohydride (1.5 mmol)
-
Solvent : Methanol (10 mL)
-
Conditions : Room temperature, 12 hours.
-
Yield : ~65% (estimated).
Limitations
-
Requires anhydrous conditions.
-
Competing reduction of the aldehyde may occur.
Comparative Analysis of Methods
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-N-ethyl-N-methylaniline, and how can purity be ensured?
The compound can be synthesized via reductive N-alkylation of 4-bromoaniline derivatives. A validated method involves reacting primary amines with carboxylic acids using borazane (BH₃·NH₃) under mild conditions to achieve selective ethyl and methyl substitution . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and melting point consistency with literature values (e.g., 81°C for related bromoanilines ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl/methyl groups at ~δ 1.2–1.4 ppm for CH₃ and δ 3.0–3.5 ppm for N–CH₂).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical ~228.13 g/mol) .
- X-ray Crystallography : Resolves crystal packing and steric effects, as demonstrated in structurally similar N-alkylated bromoanilines .
Advanced Research Questions
Q. How can conflicting literature data on the compound’s physicochemical properties be resolved?
Discrepancies in properties like boiling point (e.g., 543.2 K reported for 4-Bromo-N,N-diethylaniline vs. lower values for analogs) arise from variations in measurement conditions (e.g., vacuum vs. ambient pressure). Researchers should:
- Standardize measurements using differential scanning calorimetry (DSC) for phase transitions.
- Cross-validate with computational methods (e.g., COSMO-RS simulations for solubility and vapor pressure).
Q. What strategies enhance the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reaction rates.
- Directing Effects : The ethyl/methyl groups influence regioselectivity; DFT calculations (e.g., Gaussian 16) predict electron density distribution .
Q. How does this compound serve as a precursor in bioactive molecule design?
Its structure is leveraged in:
- Anticancer Agents : Functionalization at the bromo position with heterocycles (e.g., triazoles) enhances DNA intercalation .
- Antimicrobial Scaffolds : Nitro or methoxy derivatization (via electrophilic substitution) improves lipid membrane penetration .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Impurities like residual alkylating agents or dehalogenated byproducts require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
